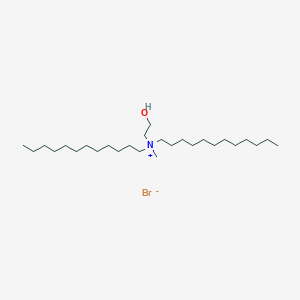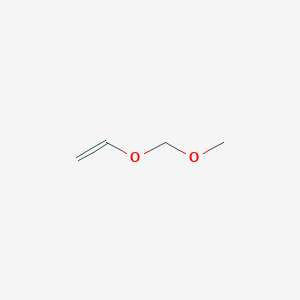
Hexyl 3-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 3-chloropropanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester formed from hexanol and 3-chloropropanoic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Hexyl 3-chloropropanoate can be synthesized through the esterification reaction between hexanol and 3-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, hexanol and 3-chloropropanoic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Hexyl 3-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol and 3-chloropropanoic acid.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol or water.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
Hydrolysis: Hexanol and 3-chloropropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hexyl 3-chloropropanol.
科学的研究の応用
Hexyl 3-chloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds. It is also used in studying esterification and hydrolysis reactions.
Biology: Employed in biochemical studies to investigate the effects of esters on biological systems.
Medicine: Potential use in drug development and formulation due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of hexyl 3-chloropropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol and 3-chloropropanoic acid, which can further participate in biochemical processes. The chlorine atom in the compound can also be involved in substitution reactions, leading to the formation of different derivatives with potential biological activities.
類似化合物との比較
Hexyl 3-chloropropanoate can be compared with other similar esters, such as:
Hexyl acetate: An ester formed from hexanol and acetic acid. Unlike this compound, hexyl acetate does not contain a chlorine atom, making it less reactive in substitution reactions.
Hexyl butyrate: An ester formed from hexanol and butyric acid. It has a similar structure but lacks the chlorine atom, resulting in different chemical reactivity.
Hexyl propanoate: An ester formed from hexanol and propanoic acid. It is structurally similar but does not have the chlorine atom, affecting its chemical behavior.
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other esters.
特性
CAS番号 |
63505-49-7 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC名 |
hexyl 3-chloropropanoate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-8H2,1H3 |
InChIキー |
PYOAHWWMEFRKLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)







![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)




